ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains an ester functional group and a methoxyacetyl group .
Scientific Research Applications
Pyrrole Derivatives Synthesis and Analysis
- Pyrrole derivatives, including compounds related to ethyl 5-(methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, have been studied for their chemical synthesis and properties. Cirrincione et al. (1987) investigated the oxidation of similar pyrrole compounds, contributing to the understanding of their chemical behavior (Cirrincione et al., 1987).
- Senge and Smith (2005) explored the hydrogen-bonding patterns in derivatives of dimethylpyrrole, providing insights into their structural characteristics (Senge & Smith, 2005).
Reactivity and Formation of Heterocyclic Compounds
- Mikhed’kina et al. (2009) studied the reactivity of a related pyrrole compound with hydrazines, leading to the formation of various heterocyclic structures (Mikhed’kina et al., 2009).
Antimicrobial Applications
- Research by Hublikar et al. (2019) on derivatives of methyl dimethylpyrrole carboxylate demonstrated potential antimicrobial activities, suggesting the utility of these compounds in medical research (Hublikar et al., 2019).
Non-Linear Optical Material
- Singh et al. (2014) characterized a new pyrrole containing chalcone derivative and identified its potential as a non-linear optical material, indicating its applicability in optics and photonics (Singh et al., 2014).
Synthesis and Characterization of Pyrrole Derivatives
- Various studies have focused on the synthesis, molecular structure, and analysis of ethyl dimethylpyrrole carboxylates. These include work by Chen et al. (2013) and Singh et al. (2013), which contribute to the broader understanding of these compounds' properties and potential applications (Chen et al., 2013); (Singh et al., 2013).
Novel Synthesis Methods
- Kurihara et al. (1983) and Regourd et al. (2006) have developed novel methods for the synthesis of related pyrrole compounds, highlighting advancements in chemical synthesis techniques (Kurihara et al., 1983); (Regourd et al., 2006).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
It is known that indole derivatives can have diverse biological activities and can be explored for newer therapeutic possibilities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as indole derivatives, are widely studied and can provide a basis for understanding the potential pharmacokinetic behavior of this compound .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of similar compounds, such as indole derivatives, can be influenced by various environmental factors .
properties
IUPAC Name |
ethyl 5-(2-methoxyacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-5-17-12(15)10-7(2)11(13-8(10)3)9(14)6-16-4/h13H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNWHULVLOSOCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141368 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1306739-44-5 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 5-(2-methoxyacetyl)-2,4-dimethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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